4-Hydroxy-pyrazole-1-carboxylic acid methylamide
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Overview
Description
4-Hydroxy-pyrazole-1-carboxylic acid methylamide is a chemical compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-pyrazole-1-carboxylic acid methylamide typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common method includes the use of formylpyrrolidine as a Lewis base catalyst, which facilitates the amidation and esterification processes . The reaction conditions often involve the use of trichlorotriazine as a cost-efficient reagent for OH-group activation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthesis process, as demonstrated by the use of formylpyrrolidine and trichlorotriazine, suggests that it can be produced in significant quantities with high yields and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-pyrazole-1-carboxylic acid methylamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-pyrazole-1-carboxylic acid methylamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-pyrazole-1-carboxylic acid methylamide involves its interaction with specific molecular targets and pathways. The hydroxyl group in its structure allows it to form hydrogen bonds with target molecules, influencing their activity. This interaction can modulate enzyme activity, protein-protein interactions, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methylpyrazole: Similar in structure but with a methyl group at the 3-position.
4-Hydroxy-1-methylpyrazole: Similar in structure but with a methyl group at the 1-position.
4-Hydroxy-5-methylpyrazole: Similar in structure but with a methyl group at the 5-position.
Uniqueness
4-Hydroxy-pyrazole-1-carboxylic acid methylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-hydroxy-N-methylpyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-6-5(10)8-3-4(9)2-7-8/h2-3,9H,1H3,(H,6,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWGGXANWDCGLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1C=C(C=N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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